![molecular formula C19H18ClNO4 B3942216 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3942216.png)
2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, also known as CMOB, is an organic compound that has been studied extensively for its potential applications in scientific research. CMOB is a member of the oxoacid family of compounds and is commonly used in the synthesis of various organic molecules. In
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate may have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has also been shown to have anti-inflammatory effects in animal models of inflammation. However, the exact biochemical and physiological effects of 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate are still being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is its high purity and yield, which makes it an ideal building block for the synthesis of various organic molecules. 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is also relatively easy to synthesize, which makes it readily available for scientific research. However, one limitation of 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. One area of research is the development of novel anti-cancer agents based on 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. Another area of research is the development of anti-inflammatory agents based on 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. Additionally, the mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate needs to be further elucidated to better understand its biochemical and physiological effects. Finally, the potential toxicity of 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate needs to be further studied to determine its safety for use in scientific research.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been widely used in scientific research as a building block for the synthesis of various organic molecules. It has been used in the synthesis of novel anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-13-2-8-16(9-3-13)21-18(23)10-11-19(24)25-12-17(22)14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOBRTDRDJFGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



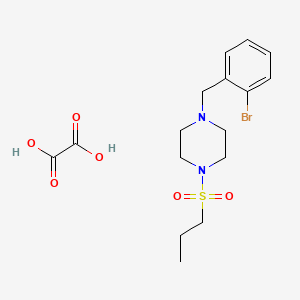
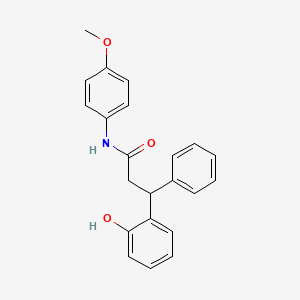
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-methyl-3-phenylpropyl)piperazine oxalate](/img/structure/B3942149.png)

![3-(4-methylphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3942161.png)
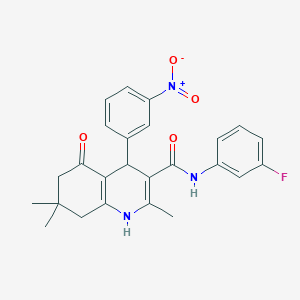
![methyl (2S,4R)-1-{[4-(acetylamino)phenyl]sulfonyl}-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3942178.png)
![N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide](/img/structure/B3942186.png)


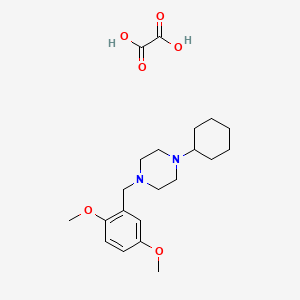
![3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3942227.png)
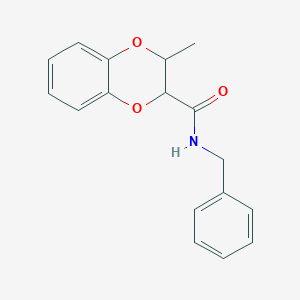
![1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942244.png)